rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
The compound rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is an organic molecule of significant interest due to its unique structural attributes and potential applications across various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylic acid moiety, further forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, involves several key steps:
Formation of the Pyrrolidine Ring: : Typically achieved via [3+2] cycloaddition reactions involving azomethine ylides and electron-deficient alkenes.
Substitution with the 4-methylphenyl Group: : This step often involves electrophilic aromatic substitution reactions.
Introduction of the Carboxylic Acid Moiety: : Achieved through oxidative cleavage or carbonylation reactions.
Hydrochloride Salt Formation: : This final step involves treating the compound with hydrochloric acid to obtain the desired hydrochloride salt.
Industrial Production Methods
Industrial production often scales up these synthetic methods, optimizing for yield and efficiency. This includes the use of continuous flow reactors for cycloaddition and substitution reactions, and the use of catalysts to expedite reaction rates and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitution reactions, using reagents such as halogens or nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, hydroxide ions.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated compounds, hydroxylated compounds.
Scientific Research Applications
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, finds applications in:
Chemistry: : As a chiral building block in asymmetric synthesis.
Biology: : As a probe to study enzyme-substrate interactions.
Medicine: : Potential precursor for pharmaceutical agents, particularly in developing drugs targeting the central nervous system.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound interacts with biological targets through specific binding to molecular receptors, altering their activity. The pyrrolidine ring and the carboxylic acid moiety are crucial for binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzymatic inhibition.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid
rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the 4-methylphenyl group distinguishes rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, from its analogs, potentially enhancing its lipophilicity and altering its biological activity, making it particularly useful in specific scientific and industrial applications.
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Properties
CAS No. |
1423037-43-7 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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